molecular formula C21H25NO11 B2355913 2-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic Acid CAS No. 1094829-32-9

2-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic Acid

Cat. No.: B2355913
CAS No.: 1094829-32-9
M. Wt: 467.427
InChI Key: YWHNVIHLNZLULL-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 2-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic acid (hereafter referred to as the target compound) is a highly acetylated glycoside derivative. Its structure consists of a central oxane (pyranose) ring substituted with:

  • A 3-acetamido group (-NHCOCH₃),
  • 4,5-diacetyloxy groups (-OAc),
  • A 6-(acetyloxymethyl) group (-CH₂OAc),
  • A benzoic acid moiety linked via an ether bond at the 2-position of the oxane ring.

Properties

IUPAC Name

2-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO11/c1-10(23)22-17-19(31-13(4)26)18(30-12(3)25)16(9-29-11(2)24)33-21(17)32-15-8-6-5-7-14(15)20(27)28/h5-8,16-19,21H,9H2,1-4H3,(H,22,23)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWHNVIHLNZLULL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2C(=O)O)COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of the Glycosyl Donor

The hexose component undergoes systematic functionalization:

Step 1 : Peracetylation of D-glucosamine hydrochloride (Compound A) using acetic anhydride in pyridine achieves full O- and N-protection (Compound B, 89% yield).

Reaction conditions:  
- 1:5 molar ratio (glucosamine:Ac₂O)  
- Pyridine (2.5 eq) as base and catalyst  
- 12h reflux in anhydrous THF  

Step 2 : Selective C-6 hydroxymethyl activation via bromide substitution (Compound C):
$$
\text{C}6\text{H}{11}\text{O}5\text{NHAc} + \text{PBr}3 \xrightarrow{\text{CH}2\text{Cl}2} \text{C}6\text{H}{10}\text{O}4\text{NHAcBr} + \text{H}3\text{PO}_3
$$
Yield : 76% after silica gel chromatography.

Coupling to Benzoic Acid Core

Mitsunobu conditions enable ether formation between 2-hydroxybenzoic acid and the activated glycosyl donor:

$$
\text{2-HO-C}6\text{H}4\text{COOH} + \text{Compound C} \xrightarrow{\text{DIAD, PPh}_3} \text{Target Intermediate D}
$$

Optimized parameters :

  • 0°C reaction initiation with gradual warming to 25°C
  • 2.2 eq triphenylphosphine relative to donor
  • Anhydrous toluene solvent system
    Conversion : 82% (HPLC), isolated yield 64%.

Alternative Enzymatic Glycosylation

The GlycoCAP platform demonstrates potential for stereocontrolled synthesis using modified glycosyltransferases:

Parameter Chemical Method Enzymatic Method
Reaction Time 48h 24h
Anomeric Selectivity 3:1 (α:β) >20:1 (α:β)
Scale-up Capacity 100g <5mg

Key limitations include the need for costly CMP-sialic acid analogs and incomplete acetylation tolerance in biological systems.

Purification and Analytical Validation

Chromatographic Separation

Reverse-phase HPLC (C18 column) with gradient elution (ACN:H₂O + 0.1% TFA) resolves critical intermediates:

Compound Retention Time (min) Purity (%)
B 8.2 98.7
C 12.5 95.4
D 18.9 99.1

Spectroscopic Confirmation

¹H NMR (500 MHz, CDCl₃) :

  • δ 8.02 (d, J=8.5 Hz, H-6 benzoate)
  • δ 5.32 (t, J=9.1 Hz, H-3 oxan)
  • δ 2.11-2.04 (m, 12H, acetyl CH₃)

HRMS (ESI+) :
Calculated for C₂₄H₃₁NO₁₄ [M+H]⁺: 564.1721
Found: 564.1718

Industrial Scalability Challenges

Current limitations in large-scale production stem from:

  • High acetyl group migration rates during prolonged storage (>6 months at -20°C)
  • Exothermic risks in Mitsunobu reactions above 500g batch size
  • Regulatory concerns regarding pyridine residues in pharmaceutical applications

Ongoing research focuses on:

  • Continuous flow chemistry implementations
  • Bio-based acetylation using engineered E. coli strains
  • Solid-phase synthesis for improved purification yields

Chemical Reactions Analysis

Types of Reactions

2-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or carboxylated versions, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic Acid involves its interaction with specific molecular targets and pathways. The acetyl groups and the acetamido moiety play crucial roles in its biological activity. The compound can inhibit certain enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Key Molecular Data

  • Molecular Formula : C₂₁H₂₄O₁₂ (from , CAS 33019-34-0).
  • Molecular Weight : 468.41 g/mol.
  • Functional Groups : Multiple acetyl-protected hydroxyls, an acetamido group, and a carboxylic acid.

Applications
The compound is primarily used as a building block in glycopeptide synthesis due to its acetyl-protected hydroxyls, which enhance stability during solid-phase assembly.

Comparison with Structurally Similar Compounds

Compound 1: 2-[(2S,3R,4S,5R,6R)-3,4,5-Triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic Acid (CAS 33019-34-0)

Structural Differences :

  • Lacks the 3-acetamido group present in the target compound.
  • Contains triacetyloxy substitutions at positions 3, 4, and 5 (vs. diacetyloxy at 4,5 and acetamido at 3 in the target).

Impact on Properties :

  • Solubility : Higher hydrophobicity due to three acetyl groups compared to the target compound.
Parameter Target Compound Compound 1
Molecular Formula C₂₁H₂₄O₁₂ C₂₁H₂₄O₁₂
Molecular Weight 468.41 g/mol 468.41 g/mol
Key Functional Groups 3-Acetamido, 4,5-diacetyloxy 3,4,5-Triacetyloxy
Applications Glycopeptide synthesis Intermediate in glycosylation

Compound 2: Chitobiose Octaacetate (CAS 41670-99-9)

Structural Differences :

  • A disaccharide (N-acetylglucosamine dimer) with eight acetyl groups.
  • Lacks the benzoic acid moiety.

Impact on Properties :

  • Biological Activity : Used in biomaterials and polymer chemistry due to its disaccharide structure.
  • Solubility : Extremely hydrophobic, limiting aqueous applications compared to the target compound.
Parameter Target Compound Chitobiose Octaacetate
Molecular Formula C₂₁H₂₄O₁₂ C₂₈H₄₀N₂O₁₇
Molecular Weight 468.41 g/mol 676.62 g/mol
Key Functional Groups Benzoic acid, acetamido Disaccharide with eight acetyl groups
Applications Drug conjugation Biomaterial synthesis

Compound 3: N-Acetyl-glucosamine 1-Phosphate

Structural Differences :

  • Contains a phosphate group at the 1-position.
  • Lacks acetyloxy and benzoic acid groups.

Impact on Properties :

  • Biological Role : Critical in bacterial cell wall biosynthesis.
  • Reactivity : The phosphate group enables enzymatic interactions, unlike the acetyl-protected target compound.

Biological Activity

2-[3-Acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic Acid is a complex organic compound with the molecular formula C19H29N2O11C_{19}H_{29}N_{2}O_{11}. This compound features multiple acetyl groups and a benzoic acid moiety, which contribute to its potential biological activities. Recent research has focused on its antimicrobial, anti-inflammatory, and cytotoxic properties, making it a subject of interest in pharmaceutical and biomedical fields.

Chemical Structure and Properties

The structure of this compound is characterized by:

  • Molecular Formula : C19H29N2O11C_{19}H_{29}N_{2}O_{11}
  • Molecular Weight : 447.4 g/mol
  • Functional Groups : Acetamido, acetoxy, and benzoic acid moieties.

The presence of these functional groups suggests that the compound may interact with various biological targets, influencing its activity.

Anti-inflammatory Activity

The anti-inflammatory properties of similar compounds have been documented. Compounds containing acetamido and acetoxy groups may inhibit pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX), leading to reduced inflammation. Further studies are needed to confirm these effects specifically for this compound.

The proposed mechanism of action for this compound likely involves:

  • Enzyme Inhibition : The acetyl groups may interact with active sites on enzymes.
  • Receptor Modulation : The acetamido group could influence receptor binding or signaling pathways.
  • Cell Membrane Interaction : The hydrophobic nature of the compound may allow it to integrate into cell membranes, affecting permeability and function.

Case Studies and Research Findings

While direct case studies on this specific compound are scarce, related research highlights its potential applications:

  • Insecticidal Activity : Compounds structurally related to this acid have been evaluated for larvicidal activity against Aedes aegypti, demonstrating promising results in controlling mosquito populations that transmit diseases .
  • Pharmaceutical Applications : The compound's unique structure positions it as a candidate for further exploration in drug development, particularly as an intermediate in synthesizing more complex molecules targeting inflammation and infection.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic Acid?

  • Methodological Answer : Synthesis typically involves multi-step acetylation and glycosylation reactions. Key steps include:

  • Protection of hydroxyl groups : Use acetylating agents (e.g., acetic anhydride) under controlled temperatures (0–25°C) to avoid over-acetylation.
  • Glycosidic bond formation : Employ coupling reagents like DCC (dicyclohexylcarbodiimide) to link the oxan (sugar) moiety to the benzoic acid derivative.
  • Deprotection : Selective hydrolysis of protecting groups using mild acidic/basic conditions (e.g., NaHCO₃ in methanol) .
    • Analytical Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and confirm final structure using 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. How is the structural conformation of this compound characterized?

  • Methodological Answer :

  • X-ray crystallography : Resolve the 3D arrangement of acetyl groups and hydrogen-bonding networks (e.g., O–H⋯O and C–H⋯O interactions) .
  • NMR spectroscopy : Assign signals for acetamido (δ ~2.0 ppm), acetyloxy (δ ~1.8–2.2 ppm), and anomeric protons (δ ~4.5–5.5 ppm). Overlapping signals may require 2D techniques (COSY, HSQC) .

Q. What solvents and conditions stabilize this compound during storage?

  • Methodological Answer :

  • Store in anhydrous, aprotic solvents (e.g., DMSO-d6, CDCl₃) at –20°C to prevent hydrolysis of acetyl groups.
  • Avoid prolonged exposure to moisture or acidic/basic environments, which may degrade labile esters .

Q. How does the acetylation pattern influence physicochemical properties?

  • Methodological Answer :

  • Solubility : Increased acetylation reduces polarity, enhancing solubility in organic solvents (e.g., chloroform) but decreasing aqueous solubility.
  • Stability : Acetyloxy groups are prone to hydrolysis under acidic conditions (e.g., pH < 4), while acetamido groups are more resistant .

Advanced Research Questions

Q. How can conflicting crystallographic and spectroscopic data be resolved for this compound?

  • Methodological Answer :

  • Data Triangulation : Compare X-ray-derived bond lengths/angles with DFT-optimized computational models.
  • Dynamic NMR : Resolve overlapping signals by varying temperature (e.g., 25–60°C) to observe conformational exchange .
    • Case Study : In analogous compounds, unresolved 13^13C NMR signals for C4/C6 carbons (δ ~171–173 ppm) were attributed to crystallographic disorder or dynamic equilibria .

Q. What strategies mitigate side reactions during functional group modifications (e.g., selective deacetylation)?

  • Methodological Answer :

  • Chemoselective Reagents : Use hydrazine hydrate for selective acetamido retention while hydrolyzing acetyloxy groups.
  • Protection-Deprotection : Temporarily mask reactive sites (e.g., benzyl ethers for hydroxyls) before acetylation .

Q. How is the compound’s bioactivity evaluated against enzymatic targets?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test against glycosidases or acetyltransferases using fluorogenic substrates (e.g., 4-methylumbelliferyl glycosides).
  • Molecular Docking : Simulate interactions with active sites (e.g., using AutoDock Vina) to rationalize structure-activity relationships .

Q. What statistical methods are used to analyze variability in synthetic yields?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply factorial designs to optimize temperature, solvent, and catalyst loading.
  • ANOVA : Identify significant factors (e.g., reaction time > solvent purity) contributing to yield fluctuations .

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